molecular formula C21H25N3O2 B8536741 1-Piperazinepropanamide,n-(2-oxo-2-phenylethyl)-4-phenyl-

1-Piperazinepropanamide,n-(2-oxo-2-phenylethyl)-4-phenyl-

Cat. No. B8536741
M. Wt: 351.4 g/mol
InChI Key: DXRQITWEIMAHEN-UHFFFAOYSA-N
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Patent
US04123529

Procedure details

A solution of N-phenacyl-3-bromopropanamide (10.2 g; 0.038 mole) and N-phenylpiperazine (12.0 g; 0.074 mole) in dry DMF (100 ml) was stirred with anhydrous, finely-powdered sodium carbonate (15.0 g) for 18 hours at room temperature. The temperature was then increased to 80° C. and held for 12 hours to complete the reaction. The DMF was evaporated off under vacuum and the residue diluted with water (100 ml). The mixture was extracted with chloroform (3 × 100 ml). The extracts were shaken with 2 × 100 ml 2N HCl and the organic layer discarded. The aqueous layer was basified with NaOH solution to pH 9 and extracted with 3 × 75 ml CHCl3. The extracts were washed with water and dried. After removal of the solvent the remaining viscous gum triturated with ether to give a buff-coloured solid. After recrystallisation from isopropanol the product weighed 6.0 g and melted at 126° C.
Name
N-phenacyl-3-bromopropanamide
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:10][C:11](=[O:15])[CH2:12][CH2:13]Br)[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:3].[C:16]1([N:22]2[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(=O)([O-])[O-].[Na+].[Na+]>CN(C=O)C>[CH2:1]([NH:10][C:11](=[O:15])[CH2:12][CH2:13][N:25]1[CH2:26][CH2:27][N:22]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:23][CH2:24]1)[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:3] |f:2.3.4|

Inputs

Step One
Name
N-phenacyl-3-bromopropanamide
Quantity
10.2 g
Type
reactant
Smiles
C(C(=O)C1=CC=CC=C1)NC(CCBr)=O
Name
Quantity
12 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCNCC1
Name
Quantity
15 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The extracts were shaken with 2 × 100 ml 2N HCl
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The DMF was evaporated off under vacuum
ADDITION
Type
ADDITION
Details
the residue diluted with water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform (3 × 100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with 3 × 75 ml CHCl3
WASH
Type
WASH
Details
The extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After removal of the solvent the remaining viscous gum
CUSTOM
Type
CUSTOM
Details
triturated with ether
CUSTOM
Type
CUSTOM
Details
to give a buff-coloured solid
CUSTOM
Type
CUSTOM
Details
After recrystallisation from isopropanol the product

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C(C(=O)C1=CC=CC=C1)NC(CCN1CCN(CC1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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